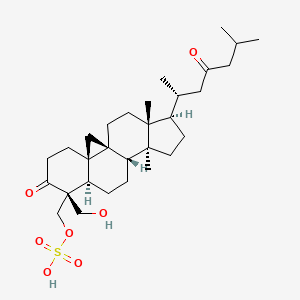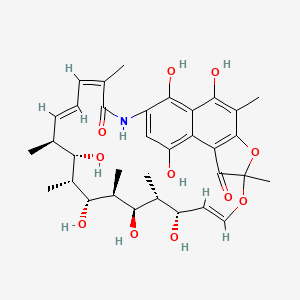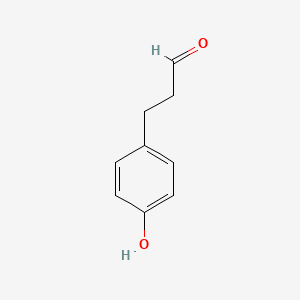
capisterone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
capisterone B is a natural product found in Penicillus capitatus with data available.
Scientific Research Applications
Cold Atmospheric Plasma (CAP) in Cancer Therapy
Research has explored the application of cold atmospheric plasma (CAP) in cancer treatment, focusing on its anti-neoplastic effects through reactive oxygen and nitrogen species. CAP shows promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including prostate cancer cells, by altering redox-regulated signaling pathways. This suggests that capisterone B might be involved in similar pathways, contributing to the understanding of CAP-related cell death in cancer therapy (Weiss et al., 2015).
Antifungal and Drug Synergy Enhancement
Capisterone B, isolated from the marine green alga Penicillus capitatus, has been found to enhance the activity of fluconazole in Saccharomyces cerevisiae, potentially useful in combination therapy for fungal infections. It enhances drug activity without inherent antifungal activity or cytotoxicity, indicating a potential role in mitigating drug resistance in fungal pathogens (Li et al., 2006).
Algal Defense Mechanisms
Capisterone B also plays a role in the defense mechanisms of marine algae against pathogens. Studies on Penicillus capitatus have shown that compounds like capisterone B are potent inhibitors of marine algal pathogens, indicating their potential as natural antifungal agents. This highlights capisterone B's role in the ecological interactions and potential pharmacological applications of marine algae (Puglisi et al., 2004).
properties
Product Name |
capisterone B |
|---|---|
Molecular Formula |
C30H48O7S |
Molecular Weight |
552.8 g/mol |
IUPAC Name |
[(1S,3R,7S,8R,11S,12S,15R,16R)-7-(hydroxymethyl)-12,16-dimethyl-15-[(2R)-6-methyl-4-oxoheptan-2-yl]-6-oxo-7-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]methyl hydrogen sulfate |
InChI |
InChI=1S/C30H48O7S/c1-19(2)14-21(32)15-20(3)22-8-10-27(5)23-6-7-24-28(17-31,18-37-38(34,35)36)25(33)9-11-29(24)16-30(23,29)13-12-26(22,27)4/h19-20,22-24,31H,6-18H2,1-5H3,(H,34,35,36)/t20-,22-,23+,24+,26-,27+,28+,29-,30+/m1/s1 |
InChI Key |
CCRYNKGKKAVQTA-JNRXYXSHSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)[C@@]5(CO)COS(=O)(=O)O)C)C |
Canonical SMILES |
CC(C)CC(=O)CC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(CO)COS(=O)(=O)O)C)C |
synonyms |
capisterone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(4-Chlorophenyl)-2,3-dimethyl-1,2-oxazolidin-3-yl]pyridine](/img/structure/B1245146.png)



![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1245154.png)

![(2S,3S)-2-[[(3S,6S,9S,12S,15S)-3-benzyl-12-[(2S)-butan-2-yl]-6-(1H-indol-3-ylmethyl)-7-methyl-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-methylpentanoic acid](/img/structure/B1245158.png)

![(1S,13Z,17R,18R)-9-hydroxy-4,5-dimethoxy-16-oxa-23-azapentacyclo[15.7.1.18,12.02,7.018,23]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one](/img/structure/B1245161.png)




